molecular formula C14H18N4O3 B1480649 benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate CAS No. 2098111-26-1

benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate

Cat. No.: B1480649
CAS No.: 2098111-26-1
M. Wt: 290.32 g/mol
InChI Key: PYAUOTNKDFADCM-UHFFFAOYSA-N
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Description

Benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate and its derivatives have been explored for their potential in antimicrobial applications. A study conducted by Shaikh et al. (2014) involved the synthesis of a novel series of 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols derivatives from related compounds. These compounds were then tested for antibacterial activity against various strains of bacteria including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, with some showing significant activity Shaikh et al., 2014.

Role in Synthesis of Peptides and Mimetics

N-(Protected α-aminoacyl)benzotriazoles, related to this compound, are recognized for their utility as powerful acylating agents in peptide synthesis. Küçükbay and Buğday (2014) described the synthesis and characterization of benzyl {2-[(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate, highlighting its relevance in the preparation of peptides, their mimetics, and conjugates Küçükbay & Buğday, 2014.

Cytotoxic Activity and Cancer Research

Research into carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin, which shares structural similarities with this compound, has shown promise in cancer research. Liu et al. (2013) synthesized these derivatives using click chemistry and evaluated their cytotoxicity against various human cancer cell lines. Some compounds demonstrated potency surpassing that of the anticancer drug etoposide, indicating potential for development into new anticancer therapies Liu et al., 2013.

Antitubercular Activity

Further expanding the scope of applications, derivatives of 1-benzyl/aryl-4-{[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]methyl}-1H-1,2,3-triazole have been synthesized and evaluated for their antimicrobial activity, specifically against tuberculosis. Reddy et al. (2016) synthesized a series of these derivatives through a Cu(I) catalyzed reaction and screened them for antimicrobial properties, contributing to the search for new antitubercular agents Reddy et al., 2016.

Future Directions

: ChemSpider: Benzyl (hydroxymethyl)carbamate : Khan Academy: Reactions at the benzylic position

Properties

IUPAC Name

benzyl N-[3-[4-(hydroxymethyl)triazol-1-yl]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c19-10-13-9-18(17-16-13)8-4-7-15-14(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,9,19H,4,7-8,10-11H2,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAUOTNKDFADCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate
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benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate

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